![molecular formula C14H12N4O2S B2529042 N-(苯并[d]噻唑-2-基)-2-(4-甲基-6-氧代嘧啶-1(6H)-基)乙酰胺 CAS No. 1203032-05-6](/img/structure/B2529042.png)

N-(苯并[d]噻唑-2-基)-2-(4-甲基-6-氧代嘧啶-1(6H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

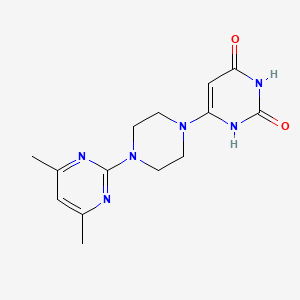

N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound that belongs to a class of organic molecules featuring a benzothiazole ring conjugated with an acetamide group. The compound is of interest due to its potential biological activities, which have been explored in various studies. The benzothiazole moiety is a common scaffold in medicinal chemistry, often associated with a wide range of biological activities, including anti-inflammatory, antitumor, antibacterial, and antiviral effects .

Synthesis Analysis

The synthesis of related N-(benzo[d]thiazol-2-yl)acetamide derivatives typically involves a sequence of reactions starting with 2-aminobenzothiazole, which is further reacted with chloroacetyl chloride, followed by various nucleophiles to introduce different substituents on the acetamide nitrogen . For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs involves chloroacetylation followed by reaction with substituted piperazines . These synthetic methods are often optimized for yield and selectivity, and the final products are characterized using techniques such as NMR, IR, and elemental analysis .

Molecular Structure Analysis

The molecular structure of N-(benzo[d]thiazol-2-yl)acetamide derivatives has been elucidated using various analytical techniques. Single-crystal X-ray diffraction is a powerful tool used to determine the precise three-dimensional arrangement of atoms within a crystal, providing insights into the conformation and potential hydrogen bonding interactions . For instance, the study of cocrystals and polymorphs of related compounds has revealed common hydrogen bonding patterns that could be useful for future crystal design .

Chemical Reactions Analysis

The chemical reactivity of N-(benzo[d]thiazol-2-yl)acetamide derivatives is influenced by the presence of the acetamide group and the benzothiazole ring. These compounds can participate in further chemical transformations, such as the formation of cocrystals with carboxylic acids, which are mediated by hydrogen bonding interactions . Additionally, the acetamide group can serve as a point of attachment for various substituents, allowing for the synthesis of a diverse array of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(benzo[d]thiazol-2-yl)acetamide derivatives, such as solubility, melting point, and stability, are crucial for their potential application as therapeutic agents. Techniques like thermal gravimetric analysis and differential scanning calorimetry are used to study the thermal properties and stability of these compounds . The photophysical properties, such as fluorescence and absorption, are also of interest, particularly for compounds that may have applications in imaging or as probes .

科学研究应用

合成和结构分析

N-(苯并[d]噻唑-2-基)-2-(4-甲基-6-氧代嘧啶-1(6H)-基)乙酰胺及其相关化合物的合成涉及创新的合成路线,使复杂杂环结构的形成成为可能。例如,Janardhan 等人(2014 年)描述了使用 N-(苯并[d]噻唑-2-基)-2-氯乙酰胺作为双亲电砌块合成稠合噻唑并[3,2-a]嘧啶酮,展示了该化合物在通过消除苯胺/2-氨基苯并噻唑等副产物来构建环化合物的效用 (Janardhan 等人,2014 年)。

抗菌活性

已评估源自 N-(苯并[d]噻唑-2-基)-2-(4-甲基-6-氧代嘧啶-1(6H)-基)乙酰胺的化合物的抗菌特性。Rezki(2016 年)合成了连接生物活性苯并噻唑核的 1,4-二取代 1,2,3-三唑,并报告了在超声辐射下显着减少反应时间和相对较高的产率。这些化合物对各种细菌和真菌菌株表现出有希望的抗菌活性,证明了这种化学骨架在开发新的抗菌剂方面的潜力 (Rezki,2016 年)。

抗癌活性

N-(苯并[d]噻唑-2-基)-2-(4-甲基-6-氧代嘧啶-1(6H)-基)乙酰胺衍生物的抗癌潜力一直是人们关注的课题。Ghule 等人(2013 年)探索了苯并噻唑、嘧啶和哌嗪衍生物的合成,并评估了它们的抗癌和抗炎活性,证明了某些衍生物对癌细胞系表现出选择性影响并具有优异的抗炎活性 (Ghule 等人,2013 年)。

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c1-9-6-13(20)18(8-15-9)7-12(19)17-14-16-10-4-2-3-5-11(10)21-14/h2-6,8H,7H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNOFKRHSWCVHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Fluorophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2528960.png)

![[2-[(2-Methoxy-2-oxoethyl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2528961.png)

![dimethyl 2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2528964.png)

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2528965.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2528967.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2528970.png)

![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2528971.png)

![N-(2-ethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2528973.png)

![ethyl (3E)-3-({[(E)-(2-nitrophenyl)-C-hydroxycarbonohydrazonoyl]formamido}imino)butanoate](/img/structure/B2528974.png)

![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2528975.png)

![N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2528976.png)

![(E)-2-(2-(4-(3-(naphthalen-1-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2528980.png)

![4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2528982.png)